

Application Notes and Protocols for Preclinical Oral Formulation of Pecavaptan

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pecavaptan (BAY 1753011) is a novel, orally bioavailable, dual-acting antagonist of the vasopressin V1a and V2 receptors.[1][2] Arginine vasopressin (AVP) is a key hormone in the pathophysiology of heart failure, mediating its detrimental effects through both vascular V1a receptors (vasoconstriction) and renal V2 receptors (water retention).[2][3][4] By simultaneously blocking both receptors, **pecavaptan** offers a promising therapeutic strategy to improve hemodynamic and aquaretic outcomes in heart failure.[2][3][4] These application notes provide an overview of the preclinical evaluation of orally administered **pecavaptan**, with a focus on its formulation, experimental protocols, and key findings.

Mechanism of Action

Pecavaptan exerts its pharmacological effects by competitively inhibiting the binding of AVP to its V1a and V2 receptors. The V2 receptor, primarily located in the renal collecting ducts, is coupled to a Gs signaling pathway. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, leading to water reabsorption.[5][6][7][8] By blocking the V2 receptor, **pecavaptan** inhibits this cascade, resulting in aquaresis, the excretion of free water.[2]



The V1a receptor is found on vascular smooth muscle cells and its activation by AVP, through a Gq-protein coupled pathway, leads to vasoconstriction.[1] **Pecavaptan**'s antagonism of the V1a receptor counteracts this effect, leading to vasodilation and a reduction in afterload.[2][3]

Data Presentation In Vitro Receptor Affinity

Preclinical studies have characterized the binding affinity of **pecavaptan** to human and canine vasopressin receptors. The following table summarizes the reported IC50 values, demonstrating its dual antagonism.

Species	Receptor	Pecavaptan IC50 (nM)	Tolvaptan IC50 (nM)
Human	V1a	-	-
V2	-	-	
Dog	V1a	-	-
V2	-	-	
Data not available in the provided search results.			_

A study by Mondritzki et al. (2021) reported that **pecavaptan** has almost identical affinities (Ki values) of 0.5 and 0.6 nM for the human V1a and V2 receptors, respectively, indicating a balanced 1:1 receptor profile in vitro.[2]

In Vivo Hemodynamic and Aquaretic Effects in a Canine Model of Heart Failure

Preclinical studies in a tachypacing-induced canine model of heart failure have demonstrated the in vivo efficacy of **pecavaptan**. The following table summarizes key findings from a study comparing oral pre-treatment with **pecavaptan** to the selective V2 receptor antagonist tolvaptan.



Parameter	Treatment Group	Result
Cardiac Output (CO)	Pecavaptan	Significant increase (+0.26 \pm 0.17 L/min, P = 0.0086 vs. placebo)[2][3][4]
Tolvaptan	No significant effect[2][3][4]	
Cardiac Index (CI)	Pecavaptan	Significant increase (+0.58 \pm 0.39 L/min/m ² , P = 0.009 vs. placebo)[2][3][4]
Tolvaptan	No significant effect[2][3][4]	
Total Peripheral Resistance (TPR)	Pecavaptan	Significant decrease (-5348.6 ± 3601.3 dyn x s/cm ⁵ , P < 0.0001 vs. placebo)[2][3][4]
Tolvaptan	No significant effect[2][3][4]	
Urinary Output (UOP)	Pecavaptan	Significant increase, equipotent to tolvaptan[2]
Tolvaptan	Significant increase[2]	

Experimental Protocols Representative Oral Formulation for Preclinical Studies

While the exact composition of the oral formulation used in the published preclinical studies of **pecavaptan** is not detailed, a common approach for preclinical oral formulations of poorly water-soluble compounds involves a suspension or solution in a vehicle designed to enhance solubility and/or absorption. The following is a representative protocol for preparing a suspension for oral gavage in dogs.

Materials:

- Pecavaptan active pharmaceutical ingredient (API)
- Vehicle: 0.5% (w/v) Methylcellulose in purified water



- Mortar and pestle
- Stir plate and magnetic stir bar
- · Graduated cylinders and beakers
- Analytical balance

Protocol:

- Calculate the required amount of **pecavaptan** and vehicle based on the desired concentration and final volume.
- Weigh the appropriate amount of pecavaptan powder.
- Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to purified water while stirring continuously until a homogenous suspension is formed.
- Levigate the **pecavaptan** powder with a small amount of the vehicle in a mortar to form a smooth paste. This step is crucial for ensuring proper wetting of the drug particles.
- Gradually add the remaining vehicle to the paste while stirring continuously.
- Transfer the suspension to a beaker and continue stirring with a magnetic stir bar for a predetermined time (e.g., 30 minutes) to ensure homogeneity.
- Visually inspect the suspension for any clumps or undispersed particles.
- The final formulation should be a uniform suspension, which should be continuously stirred during dosing to maintain homogeneity.

In Vivo Preclinical Study in a Canine Heart Failure Model

The following is a generalized protocol based on the study by Mondritzki et al. (2021) which utilized a tachypacing-induced heart failure model in dogs.[2][3]

Animal Model:

• Beagle dogs are instrumented with a pacemaker to induce tachypacing-induced heart failure.



 Conscious telemetric dogs can be used for non-invasive monitoring of hemodynamic parameters.[2][3]

Experimental Design:

- Induction of Heart Failure: Dogs undergo a period of rapid ventricular pacing to induce a state of heart failure, characterized by reduced cardiac function and neurohormonal activation.
- Oral Pre-treatment: Animals are pre-treated orally with either placebo, pecavaptan, or a comparator drug (e.g., tolvaptan) at a specified dose and time before the experimental procedures.
- Arginine Vasopressin (AVP) Infusion: To mimic the elevated AVP levels seen in heart failure, a continuous intravenous infusion of AVP is administered.
- · Data Collection:
 - Hemodynamic Parameters: Continuously monitor cardiac output, cardiac index, and total peripheral resistance using appropriate instrumentation (e.g., telemetric sensors, noninvasive cardiac output monitors).[2][3]
 - Aquaretic Effects: Measure urinary output at regular intervals.
 - Pharmacokinetic Sampling: Collect blood samples at predetermined time points postdosing to determine the plasma concentration of **pecavaptan**.

Pharmacokinetic Analysis:

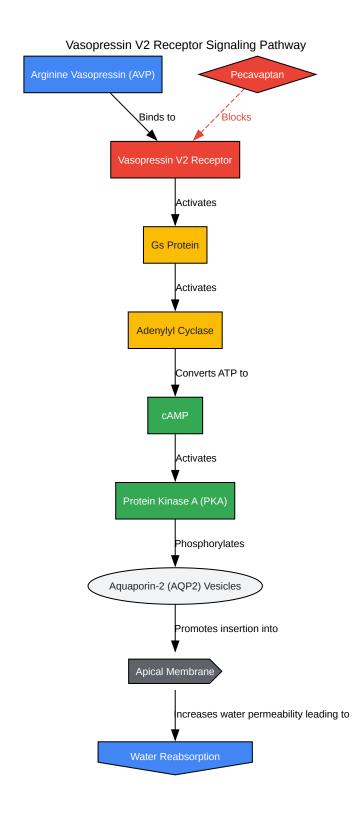
- Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.
- Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of **pecavaptan** in plasma.



- Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters including:
 - Cmax: Maximum plasma concentration.
 - Tmax: Time to reach maximum plasma concentration.
 - AUC: Area under the plasma concentration-time curve.
 - t1/2: Elimination half-life.
 - Bioavailability: The fraction of the administered dose that reaches systemic circulation (requires intravenous dosing data for comparison).

Visualizations





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Caption: Vasopressin V2 Receptor Signaling Pathway and the inhibitory action of **Pecavaptan**.



Formulation Preparation Prepare Oral Suspension of Pecavaptan In Vivo Study (Canine Heart Failure Model) Oral Administration to Dogs Induce Vasopressin Challenge (IV Infusion) Collect Blood Samples for Pharmacokinetic Analysis Monitor Hemodynamics and Urinary Output Data Analysis Analyze Pharmacodynamic Data (Hemodynamics, UOP) Quantify Pecavaptan in Plasma (LC-MS/MS) Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC)

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Caption: A generalized experimental workflow for the preclinical evaluation of an oral **pecavaptan** formulation.



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